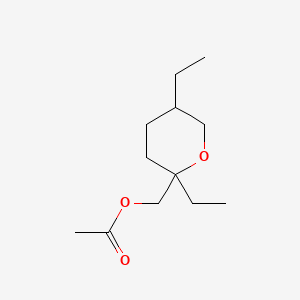

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate

Description

Properties

CAS No. |

85392-30-9 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

(2,5-diethyloxan-2-yl)methyl acetate |

InChI |

InChI=1S/C12H22O3/c1-4-11-6-7-12(5-2,15-8-11)9-14-10(3)13/h11H,4-9H2,1-3H3 |

InChI Key |

JKDKDEYZHCJMDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(OC1)(CC)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate typically involves the reaction of 2,5-diethyltetrahydro-2H-pyran-2-methanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers

Scientific Research Applications

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The tetrahydropyran ring structure can also interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of 2,5-diethyltetrahydro-2H-pyran-2-methyl acetate with analogous compounds requires structural, functional, and application-based data. Below is a generalized framework for such a comparison, inferred from Dideu’s research domains:

Table 1: Hypothetical Comparison Based on Compound Classes

Key Inferences:

Pharmaceutical Utility : Pyran derivatives like this compound may exhibit improved pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to tetrahydrofuran analogs, aligning with Dideu’s neurology and oncology research .

Agrochemical Performance : Substitution patterns on the pyran ring (e.g., ethyl groups) could enhance herbicidal selectivity or fungicidal efficacy relative to simpler acetate esters, supporting Dideu’s focus on biological crop protection .

Stability Challenges: Unlike non-cyclic acetates, pyran-based esters may face hydrolysis risks under acidic conditions, necessitating formulation adjustments for agricultural or pharmaceutical use.

Limitations of Available Evidence

The provided material lacks specific data on this compound’s synthesis, bioactivity, or commercial applications. Dideu’s emphasis on “high-quality green agricultural chemicals” and “innovative pharmaceuticals” suggests the compound’s role in these sectors, but direct comparisons with analogs (e.g., 2-methyltetrahydrofuran acetate) cannot be substantiated without experimental results .

Recommendations for Further Research

To address knowledge gaps, consult peer-reviewed studies on:

- Synthetic routes for pyran-derived acetates.

- Structure-activity relationships in pyran-based agrochemicals or pharmaceuticals.

- Comparative stability assays against hydrolytic or oxidative degradation.

Biological Activity

2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate (commonly referred to as DEHTP) is a compound of interest due to its potential biological activities. This article explores the biological activity of DEHTP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The information is derived from diverse scientific sources, ensuring a comprehensive understanding of this compound.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H18O3

- Molecular Weight: 186.25 g/mol

- CAS Number: 67863-49-8

Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | 185 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

DEHTP has shown promising antimicrobial properties. A study conducted on various essential oils revealed that compounds similar to DEHTP exhibit significant antibacterial activity against a range of pathogens. The minimum inhibitory concentrations (MIC) for DEHTP were tested against common bacteria, showing effective inhibition comparable to standard antibiotics like gentamicin and rifampicin .

Antioxidant Properties

The antioxidant capacity of DEHTP was evaluated using the DPPH radical scavenging assay. Results indicated that DEHTP possesses notable free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity was quantified in terms of Trolox equivalent antioxidant capacity (TEAC), with DEHTP demonstrating a TEAC value that suggests moderate antioxidant potential .

Cytotoxicity and Cell Viability

In vitro studies using human skin fibroblasts assessed the cytotoxic effects of DEHTP. The MTT assay revealed that at certain concentrations, DEHTP promoted cell viability while exhibiting cytotoxic effects at higher doses. This dual action underscores the importance of dosage in therapeutic applications .

The biological activity of DEHTP is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: DEHTP may inhibit key enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Receptor Modulation: Potential modulation of neurotransmitter receptors has been suggested, indicating possible implications in neuropharmacology.

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various pyran derivatives included DEHTP. The study utilized agar diffusion methods to assess the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that DEHTP exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Study 2: Antioxidant Activity

In a comparative study on the antioxidant properties of various organic compounds, DEHTP was evaluated alongside known antioxidants. The results demonstrated that DEHTP's radical scavenging capacity was comparable to that of established antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.